Oxytocin, penicillamyl(1)-thr(4)-

Tocolysis Prostaglandin Synthesis Myometrial Contractility

Select [Pen1,Thr4]OT for reproducible, confound-free oxytocin receptor (OTR) antagonism. Unlike mixed OTR/V1aR antagonists like atosiban, this peptide is a pure antagonist with zero intrinsic agonist activity on myometrial contractions or prostaglandin release. Its prolonged action ensures consistent receptor occupancy in chronic models. Critically, its validated efficacy on term-pregnant human myometrial strips makes it the definitive reference antagonist for screening next-generation tocolytics in the most translationally relevant ex vivo model.

Molecular Formula C44H69N11O12S2
Molecular Weight 1008.2 g/mol
CAS No. 78578-24-2
Cat. No. B14159477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxytocin, penicillamyl(1)-thr(4)-
CAS78578-24-2
Molecular FormulaC44H69N11O12S2
Molecular Weight1008.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O
InChIInChI=1S/C44H69N11O12S2/c1-8-22(4)33-40(64)54-34(23(5)56)41(65)50-28(18-31(45)58)37(61)52-29(43(67)55-15-9-10-30(55)39(63)49-26(16-21(2)3)36(60)48-19-32(46)59)20-68-69-44(6,7)35(47)42(66)51-27(38(62)53-33)17-24-11-13-25(57)14-12-24/h11-14,21-23,26-30,33-35,56-57H,8-10,15-20,47H2,1-7H3,(H2,45,58)(H2,46,59)(H,48,60)(H,49,63)(H,50,65)(H,51,66)(H,52,61)(H,53,62)(H,54,64)/t22-,23+,26-,27-,28-,29-,30-,33?,34-,35-/m0/s1
InChIKeyJEABNJWJOWZLGU-FFABKICPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxytocin, penicillamyl(1)-thr(4)- (78578-24-2): A Potent and Prolonged Peptide Oxytocin Receptor Antagonist for Advanced Reproductive Research


Oxytocin, penicillamyl(1)-thr(4)-, also designated [Pen1,Thr4]OT, is a conformationally restricted synthetic analog of the neurohypophyseal hormone oxytocin (OT). It belongs to the class of [1-penicillamine]oxytocin-derived peptide antagonists and functions as a competitive, high-affinity antagonist at oxytocin receptors (OTR) [1]. Characterized by the substitution of the N-terminal cysteine with penicillamine (Pen) and the replacement of glutamine with threonine at position 4, this modification imparts both potent receptor antagonism and a prolonged duration of action in in vitro and in vivo uterine contractility models [1][2]. Its primary application is as a pharmacological tool for investigating oxytocin-mediated physiological and pathological processes, particularly in preterm labor research.

Why Sourcing [Pen1,Thr4]OT is Non-Interchangeable with Generic Oxytocin Antagonists


Generic substitution among oxytocin receptor antagonists is unreliable due to profound pharmacodynamic and pharmacokinetic differences arising from subtle sequence modifications. While endogenous oxytocin acts as an agonist, [Pen1,Thr4]OT is a pure antagonist with no detectable agonistic activity on myometrial contractions or prostaglandin release at antioxytocic doses [1]. Unlike clinically used mixed OTR/V1aR antagonists such as atosiban, the [Pen1]OT scaffold was specifically designed for prolonged action. The introduction of L-threonine at position 4 in [Pen1,Thr4]OT represents a key structural determinant that, when further modified, can enhance or diminish potency and duration of inhibition in a non-linear fashion, as demonstrated by dehydroproline substitution studies [2]. Therefore, selecting a specific antagonist for reproducible experimental outcomes hinges on its validated pharmacological profile, not merely its functional class.

Quantitative Evidence Differentiating [Pen1,Thr4]OT from the Core [Pen1]OT Scaffold and In-Class Antagonists


Dual Inhibition of Uterotonic and Prostaglandin-Releasing Activity vs. Endogenous Oxytocin

In a direct head-to-head assay using isolated uterine slices from 21- to 22-day-pregnant rats, co-administration of [Pen1,Thr4]OT with oxytocin abolished the oxytocin-stimulated prostaglandin (PG) release. Unlike oxytocin, which stimulates both uterine contractions and PG synthesis, [Pen1,Thr4]OT exhibited no agonistic activity on PG release across the entire antioxytocic dose range [1]. This dual inhibitory profile is a key differentiator from mixed-profile antagonists.

Tocolysis Prostaglandin Synthesis Myometrial Contractility

Antagonistic Potency in Human Myometrial Tissue vs. Baseline Oxytocin Response

On isolated myometrial strips obtained from term pregnant patients during cesarean section, [Pen1,Thr4]OT was demonstrated to be a highly effective inhibitor of oxytocin-induced contractions [1]. While a precise pA2 value for this specific compound in this human tissue assay was not numerically reported in isolation against a single comparator, the study contextually showed it was one of the most potent antagonists within the [Pen1]OT series at that time, with the broader series exhibiting in vitro pA2 values ranging from 5.32 to 7.67 in subsequent related studies on rat uterus [2]. This positions [Pen1,Thr4]OT as a validated precursor scaffold in the development of high-potency antagonists.

Human Myometrium Tocolytic Research Ex Vivo Pharmacology

Prolonged Duration of In Vivo Inhibitory Action vs. Parent [Pen1]OT Scaffold

The [Pen1]OT series is uniquely characterized by a prolonged antagonistic action, a feature enhanced by Thr4 substitution. In a follow-up structure-activity relationship (SAR) study directly comparing multiple analogs, the in vivo duration of inhibitory action, quantified as recovery half-life (t1/2) in term pregnant rats, was explicitly compared for [Pen1]OT, [Pen1,Orn8]OT, and [Pen1,Thr4]OT [1]. The study confirmed that specific residue modifications, including Thr4, contribute to an extended pharmacodynamic profile, making [Pen1,Thr4]OT a long-acting antagonist distinct from shorter-acting peptide tools.

Pharmacokinetics Duration of Action In Vivo Tocolytic Assay

Optimal Application Scenarios for [Pen1,Thr4]OT Based on Validated Differentiated Evidence


Investigating Oxytocin-Driven Prostaglandin Cascades in Preterm Labor Models

Based on its demonstrated dual inhibition of myometrial contraction and oxytocin-stimulated prostaglandin release in pregnant rat and human tissue [1], [Pen1,Thr4]OT is the ideal tool for dissecting the OT/PR signaling axis. Its pure antagonist profile, lacking intrinsic agonistic activity on PG release, ensures that experimental outcomes are not confounded by residual pathway activation—a critical requirement for target validation studies seeking to separate oxytocin's uterotonic versus pro-inflammatory roles.

Ex Vivo Human Myometrial Pharmacodynamics Assays for Tocolytic Screening

The validated efficacy of [Pen1,Thr4]OT on term pregnant human myometrial strips [1] makes it a valuable reference antagonist for screening next-generation tocolytic candidates in a translationally relevant human tissue context. Its use as a control provides a well-characterized benchmark for antagonist potency and efficacy in the most clinically predictive ex vivo model.

Sustained In Vivo Blockade Studies in Reproductive Pharmacology

For experiments necessitating prolonged oxytocin receptor inhibition, such as chronic preterm labor models or studies of oxytocin's central effects on maternal behavior, the prolonged duration of action characteristic of the [Pen1,Thr4]OT pharmacophore [3] reduces dosing frequency and maintains consistent receptor occupancy. This is a distinct operational advantage over short-acting antagonists where fluctuating drug levels can complicate data interpretation.

Structural Biology and Receptor-Ligand Interaction Studies

As a conformationally restricted peptide antagonist that helped define the pharmacophore for prolonged OTR antagonism [2][3], [Pen1,Thr4]OT serves as a crucial reference ligand in structure-activity relationship (SAR) studies. Researchers designing non-peptide antagonists or investigating biased signaling can use it to map critical binding-pocket interactions, given its well-characterized structural modifications at positions 1 and 4.

Quote Request

Request a Quote for Oxytocin, penicillamyl(1)-thr(4)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.